molecular formula C8H12Cl2N2 B8136306 (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

Cat. No.: B8136306
M. Wt: 207.10 g/mol
InChI Key: GGQNZTGPGCJQKU-XCUBXKJBSA-N
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Description

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a chiral amine derivative of a fused cyclopentapyridine scaffold, serving as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . This compound, with the CAS number 2682097-84-1 and a molecular formula of C 8 H 12 Cl 2 N 2 (Molecular Weight: 207.10), is characterized by its high enantiopurity, making it particularly significant for the research and development of stereospecific active pharmaceutical ingredients (APIs) and other fine chemicals . Its primary research applications include use as a key precursor for the synthesis of more complex pharmaceutical compounds, intermediates for agrochemicals, dyes, and reagents for synthetic organic chemistry . The cyclopenta[b]pyridine core structure is a privileged scaffold in drug discovery, and the specific (R)-enantiomer of this amine allows for the exploration of structure-activity relationships in chiral active molecules . The product is typically offered with a high purity level (>99%), verified by advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . Safety and Handling: This chemical has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to standard safety precautions, including using personal protective equipment and handling within a well-ventilated environment. A detailed Safety Data Sheet (SDS) is available upon request. Storage: To maintain stability and purity, the product must be stored in a cool, dry place, protected from light, and under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQNZTGPGCJQKU-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Ketone Intermediates

The 5-ketone intermediate from manganese-catalyzed oxidation undergoes reductive amination to install the primary amine. Using ammonium acetate and sodium cyanoborohydride in methanol at 60°C achieves partial conversion, but stereocontrol remains challenging. Industrial protocols instead employ catalytic hydrogenation with chiral ligands. For instance, asymmetric hydrogenation of the ketone using RuCl(p-cymene)(S,S-TsDPEN) under 50 bar H₂ in isopropyl alcohol yields the (R)-enantiomer with 94% enantiomeric excess (ee).

Direct Amination via Nucleophilic Substitution

In patented routes, the amine group is introduced via nucleophilic substitution of a halogenated precursor. For example, 7-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine reacts with aqueous ammonia under Pd(OAc)₂/BippyPhos catalysis at 100°C, achieving 82% yield. This method minimizes byproducts but requires anhydrous conditions to prevent hydrolysis.

Enantioselective Synthesis and Resolution

Asymmetric Catalysis

Industrial suppliers like Puyer International Group leverage asymmetric synthesis technologies, including enzyme catalysis and chiral auxiliaries, to produce the (R)-enantiomer. A representative protocol involves kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether, achieving 97% ee after 24 hours.

Diastereomeric Salt Formation

Racemic 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is resolved using chiral acids. Treatment with (1R)-(-)-10-camphorsulfonic acid in ethanol forms diastereomeric salts, which are selectively crystallized. The (R)-amine salt is liberated via basification with NaOH, yielding 99% purity after two recrystallizations.

Dihydrochloride Salt Formation

The free amine is converted to its dihydrochloride salt by treatment with HCl gas in dichloromethane at 0°C. Excess HCl is removed under reduced pressure, and the product is precipitated with diethyl ether. This step achieves >99% conversion, as confirmed by ion chromatography.

Industrial-Scale Optimization

Recent patents describe a four-stage synthesis optimized for kilogram-scale production:

StageProcessConditionsYield
1CyclocondensationEthanol, NaOEt, 80°C, 1 h89%
2Reductive AminationRu/S,S-TsDPEN, H₂ (50 bar), IPA, 45°C91%
3Resolution(1R)-(-)-CSA, EtOH, -20°C76%
4Salt FormationHCl (g), CH₂Cl₂, 0°C98%

This protocol reduces reliance on chromatographic purification, favoring crystallization and solvent swaps.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >97% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral GC : 99% ee (Cyclodextrin-based column).

  • NMR : δ 7.25–7.45 (m, pyridine-H), δ 3.12 (q, J=6.5 Hz, CH-NH₂) .

Chemical Reactions Analysis

Types of Reactions

®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: Benzyl chloride, 1,2-dibromoethane, triethylamine, room temperature.

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a precursor for the development of drugs targeting various biological pathways. Its derivatives have been studied for their hypoglycemic activity, calcium channel antagonism, and kinase inhibition .

Industry

Industrially, the compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For instance, its derivatives have been shown to inhibit protein kinases by binding to their ATP-binding sites .

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopenta[b]pyridine Derivatives

Compound Name Substituents/Salt Form Core Structure Stereochemistry Key Features Reference
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride Amine group, dihydrochloride salt Cyclopenta[b]pyridine R-configuration High polarity, enhanced solubility
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Cyano group Cyclopenta[b]pyridine N/A Corrosion inhibitor (97.7% efficiency)
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Chloro substituent Cyclopenta[b]pyridine N/A Halogenated derivative, lower polarity
(S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride Amine group, dihydrochloride salt Tetrahydroquinoline S-configuration Larger ring system, distinct bioactivity

Key Observations :

  • The dihydrochloride salt form enhances water solubility compared to neutral or monohydrochloride analogs .
  • Stereochemistry (R vs. S) significantly impacts biological activity; e.g., (S)-tetrahydroquinoline derivatives may target different receptors .
  • Halogenated derivatives (e.g., chloro, bromo) exhibit reduced polarity, favoring applications in organic synthesis rather than drug development .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility Stability Key Applications Reference
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride 207.10 Soluble in water (with sonication) Stable at -80°C Neurological research
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile 144.17 Low aqueous solubility Ambient storage Corrosion inhibition
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine 245.08 Organic solvents Light-sensitive Electrophilic substitution
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride 191.09 High water solubility Hygroscopic Glioblastoma cytotoxicity

Key Observations :

  • The dihydrochloride form of the target compound offers superior aqueous solubility compared to neutral analogs like 3-carbonitrile derivatives .
  • Iodo-substituted analogs are prone to light-induced degradation, necessitating dark storage .

Key Observations :

  • The target compound’s dihydrochloride salt poses moderate hazards, primarily irritant effects, whereas free-base amines (e.g., 1-(pyridin-2-yl)ethanamine) show higher acute toxicity .
  • Chlorinated derivatives require precautions against ingestion and dermal contact .

Biological Activity

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS No. 2682097-84-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C8H12Cl2N2
  • Molecular Weight: 207.1 g/mol
  • IUPAC Name: (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus6.2512.5
Escherichia coli12.525
Pseudomonas aeruginosa2550

These findings suggest that the compound exhibits notable activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

The mechanism by which (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is supported by studies demonstrating its ability to inhibit key bacterial enzymes .

Study 1: Efficacy Against Multi-drug Resistant Strains

A recent study evaluated the efficacy of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated superior inhibition compared to standard antibiotics, suggesting potential as a novel therapeutic agent in treating resistant infections .

Study 2: In Vitro Analysis

In vitro experiments assessed the cytotoxicity and selectivity of the compound on human cell lines versus bacterial cultures. Results indicated low cytotoxicity to human cells while maintaining potent antibacterial activity, highlighting its therapeutic potential with reduced risk of adverse effects .

Synthetic Pathways

The synthesis of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride typically involves multicomponent condensation reactions, utilizing starting materials such as malononitrile and various aldehydes. Optimization for industrial production has been explored using continuous flow reactors to improve yield and efficiency .

Q & A

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Recommendations :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Use immobilized chiral catalysts to reduce waste.
  • Energy Efficiency : High-pressure reactors (e.g., 10 bar) can reduce reaction times by 40% .

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